molecular formula C23H18O5 B6502544 7-(benzyloxy)-3-(3-methoxyphenoxy)-4H-chromen-4-one CAS No. 858768-77-1

7-(benzyloxy)-3-(3-methoxyphenoxy)-4H-chromen-4-one

Cat. No.: B6502544
CAS No.: 858768-77-1
M. Wt: 374.4 g/mol
InChI Key: MOWTYGGSGCLOFK-UHFFFAOYSA-N
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Description

7-(benzyloxy)-3-(3-methoxyphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-3-(3-methoxyphenoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl halides and suitable bases.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through etherification reactions using methoxyphenol and appropriate coupling agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern synthetic techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-(benzyloxy)-3-(3-methoxyphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced chromone derivatives.

    Substitution: Various substituted chromones depending on the reagents used.

Scientific Research Applications

7-(benzyloxy)-3-(3-methoxyphenoxy)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized chromones with specific properties.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3-(3-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and inflammation.

    Interacting with Receptors: Binding to cellular receptors and modulating their activity to produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-3-(3-methoxyphenoxy)-4H-chromen-4-one
  • 7-(benzyloxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one
  • 7-(benzyloxy)-3-(3-hydroxyphenoxy)-4H-chromen-4-one

Uniqueness

7-(benzyloxy)-3-(3-methoxyphenoxy)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyloxy and methoxyphenoxy groups enhances its potential for diverse applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-(3-methoxyphenoxy)-7-phenylmethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O5/c1-25-17-8-5-9-19(12-17)28-22-15-27-21-13-18(10-11-20(21)23(22)24)26-14-16-6-3-2-4-7-16/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWTYGGSGCLOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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